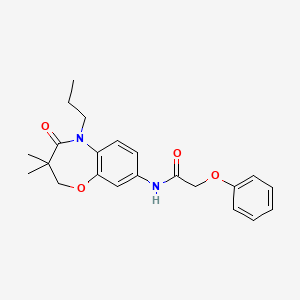

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide is a benzoxazepine derivative characterized by a fused oxazepine ring system substituted with a phenoxyacetamide group. Its structure combines a seven-membered heterocyclic core (benzoxazepine) with a dimethyl group at position 3, a propyl chain at position 5, and a ketone at position 2. The phenoxyacetamide substituent at position 8 introduces additional steric and electronic complexity, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-12-24-18-11-10-16(13-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h5-11,13H,4,12,14-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZELNZRIFLJSHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzoxazepine core, followed by the introduction of the phenoxyacetamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide can undergo various chemical reactions due to its functional groups. Some of the common reactions include:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., alkoxides), and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide exhibit significant anticancer properties.

Case Study 1: Induction of Apoptosis

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a related benzoxazepine derivative in various human cancer cell lines. The results indicated that the compound induced apoptosis through:

- Activation of caspases.

- Modulation of Bcl-2 family proteins.

This suggests potential pathways for therapeutic intervention in cancer treatment.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various pathogens.

Case Study 2: Inhibition of Biofilm Formation

Research revealed that similar compounds effectively inhibited biofilm formation in Staphylococcus aureus, indicating potential applications in treating biofilm-associated infections. The compound's mechanism may involve disrupting bacterial metabolic pathways or inhibiting specific enzymes necessary for biofilm development.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, providing a tool for studying biochemical processes.

Receptor Modulation

It can bind to receptors and modulate their activity, influencing signaling pathways that are critical for cell survival and proliferation.

Gene Expression Alteration

Interaction with DNA/RNA could alter gene expression patterns, potentially leading to therapeutic effects against cancer and microbial infections.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide is not fully understood and may vary depending on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, a comparative analysis with structurally analogous benzoxazepines and acetamide derivatives is essential. Below is a systematic comparison based on crystallographic data, hydrogen bonding patterns, and functional group contributions.

Structural Analogues in the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) contains over 250,000 small-molecule crystal structures, providing a robust resource for identifying analogues . Key structural relatives include:

- Benzoxazepines with alkyl substituents: Compounds like 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine share the benzoxazepine core but lack the phenoxyacetamide group. These exhibit reduced polarity and altered hydrogen-bonding capacity compared to the target compound.

Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonding patterns, analyzed via graph set theory (as described by Bernstein et al.), reveal critical differences in molecular packing and solubility :

- The target compound’s phenoxyacetamide group facilitates N–H···O and C–H···O interactions, forming dimeric or chain-like motifs.

- In contrast, benzoxazepines lacking the acetamide group (e.g., 3,3-dimethyl-4-oxo-benzoxazepine) primarily engage in C–H···O bonds from the ketone oxygen, resulting in less dense crystal packing.

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogues:

| Property | Target Compound | 5-Ethyl-Benzoxazepine Analogue | Benzoxazole-Phenoxyacetamide |

|---|---|---|---|

| LogP | Estimated ~3.2 (moderate lipophilicity) | ~2.8 (lower due to absence of acetamide) | ~3.5 (higher due to benzoxazole ring) |

| Hydrogen Bond Acceptors | 5 (amide O, ketone O, ether O, oxazepine O) | 3 (ketone O, oxazepine O) | 4 (amide O, benzoxazole N/O) |

| Melting Point | Likely >150°C (strong H-bonding network) | ~120–140°C (weaker interactions) | >160°C (rigid benzoxazole core) |

Research Findings and Implications

- Synthetic Accessibility : The propyl and dimethyl substituents on the benzoxazepine core may enhance synthetic complexity compared to simpler alkyl derivatives, as reflected in fewer CSD entries for such structures .

- Crystallographic Challenges : Refinement of such multi-heteroatom systems often employs programs like SHELXL , which is widely used for small-molecule crystallography despite limitations in handling complex torsional flexibility .

Q & A

Q. How can researchers design derivatives to explore SAR without compromising metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.